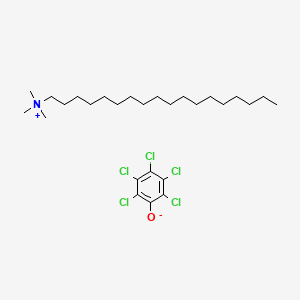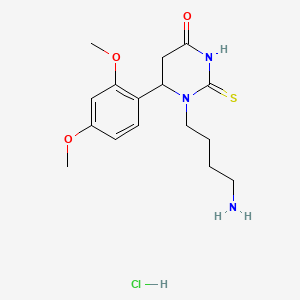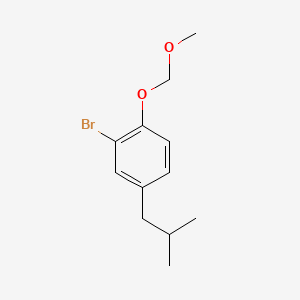![molecular formula C5H9NO B14757478 2-Oxa-1-azabicyclo[2.2.1]heptane CAS No. 279-28-7](/img/structure/B14757478.png)
2-Oxa-1-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-1-azabicyclo[221]heptane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Oxa-1-azabicyclo[2.2.1]heptane involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, which is a common approach for synthesizing 7-oxanorbornane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the palladium-catalyzed 1,2-aminoacyloxylation reaction suggests that it could be adapted for industrial production, given the right optimization of reaction conditions and substrate availability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxa-1-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The palladium-catalyzed 1,2-aminoacyloxylation is a notable reaction that this compound undergoes .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include palladium catalysts, cyclopentenes, and various acyloxylating agents. The reactions typically require controlled conditions, such as specific temperatures and pressures, to proceed efficiently .
Major Products Formed
The major products formed from the reactions involving this compound include various oxygenated and nitrogenated bicyclic structures.
Applications De Recherche Scientifique
2-Oxa-1-azabicyclo[2.2.1]heptane has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-Oxa-1-azabicyclo[2.2.1]heptane exerts its effects is primarily through its ability to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound is similar in structure but features an additional nitrogen atom, which can influence its reactivity and applications.
7-Oxabicyclo[2.2.1]heptane:
Uniqueness
2-Oxa-1-azabicyclo[2.2.1]heptane is unique due to its combination of oxygen and nitrogen atoms within a bicyclic framework. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
279-28-7 |
|---|---|
Formule moléculaire |
C5H9NO |
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
2-oxa-1-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H9NO/c1-2-6-3-5(1)4-7-6/h5H,1-4H2 |
Clé InChI |
JHTIYCNAYYKEGT-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CC1CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


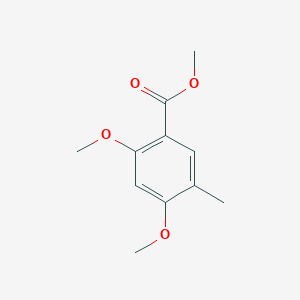
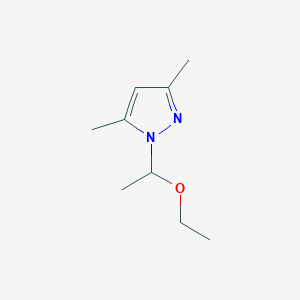
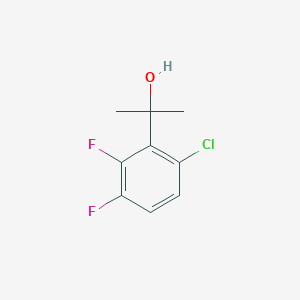
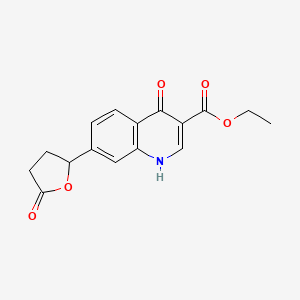
![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)
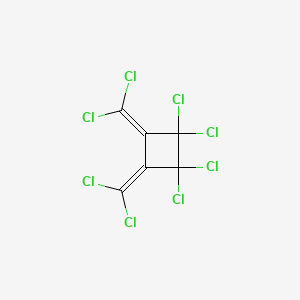
![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)
![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)
